cis (2,3)-Dihydro Tetrabenazine-d6
Description
Overview of Tetrabenazine (B1681281) and its Metabolic Pathways in Preclinical Research
Tetrabenazine is a compound recognized for its role as a reversible human vesicular monoamine transporter type 2 (VMAT2) inhibitor. drugbank.comnih.gov This mechanism of action allows it to deplete monoamine neurotransmitters, such as dopamine (B1211576), serotonin, and norepinephrine, from nerve endings. drugbank.com The primary application of tetrabenazine is in managing hyperkinetic movement disorders, most notably chorea associated with Huntington's disease. nih.govnih.gov
Upon administration, tetrabenazine undergoes extensive metabolism in the liver. drugbank.com The process involves hepatic carbonyl reductases and results in the formation of active metabolites, primarily α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). drugbank.comnih.gov These metabolites are crucial to the drug's therapeutic effects. Further metabolism of these dihydrotetrabenazine (B1670615) isomers occurs, for instance, β-HTBZ is metabolized by the enzyme CYP2D6 to another major circulating metabolite. drugbank.com The elimination of tetrabenazine's metabolites is predominantly through the kidneys. drugbank.com Preclinical studies in rats have been instrumental in understanding these metabolic pathways and have also highlighted secondary effects, such as hormonal changes, linked to the drug's mechanism. fda.gov
Significance of Deuterated Analogues in Contemporary Pharmaceutical Research
In the field of pharmaceutical research, the strategic replacement of hydrogen atoms with their stable isotope, deuterium (B1214612), has become an important strategy. clearsynth.comnih.gov This process, known as deuteration, can significantly alter the pharmacokinetic properties of a drug. nih.govpharmaffiliates.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect. acs.org
This modification offers several potential advantages in drug development:
Enhanced Metabolic Stability: Deuterated compounds often exhibit increased resistance to metabolic processes, leading to a longer half-life in the body. clearsynth.compharmaffiliates.com
Improved Pharmacokinetic Profile: The altered metabolism can result in more predictable and sustained drug levels in the bloodstream. nih.govpharmaffiliates.com
Potential for Reduced Side Effects: By modifying metabolic pathways, it may be possible to reduce the formation of toxic metabolites, thereby enhancing the safety profile of a drug. clearsynth.comresearchgate.net
Lifecycle Extension of Existing Drugs: Deuteration can be applied to existing drugs to create new chemical entities with improved properties. pharmaffiliates.com
The approval of deutetrabenazine, a deuterated version of tetrabenazine, by the FDA in 2017 marked a significant milestone, validating the therapeutic potential of this approach. nih.govresearchgate.net
Positioning of cis (2,3)-Dihydro Tetrabenazine-d6 within the Dihydrotetrabenazine Metabolite Landscape
Following the administration of tetrabenazine, the body produces four main isomeric dihydrotetrabenazine (HTBZ) metabolites. nih.gov These are (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ, each possessing a distinct profile of VMAT2 inhibition and potential off-target interactions. nih.gov Research has shown that (+)-β-HTBZ and (-)-α-HTBZ are the most abundant of these isomers. nih.gov
Specifically, this compound is the deuterium-labeled form of the cis (2,3)-dihydrotetrabenazine metabolite. medchemexpress.cominvivochem.com It is identified by the CAS number 1351947-42-6. clearsynth.com This deuterated analogue is structurally distinct from the other stereoisomers and plays a specific role in research contexts.
Rationale for Investigating this compound in Mechanistic and Quantitative Studies
The primary utility of this compound lies in its application as an internal standard for quantitative analysis. clearsynth.com In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise measurements of the corresponding non-deuterated analyte. pharmaffiliates.comclearsynth.com
By introducing a known quantity of the deuterated compound into a biological sample, researchers can account for variations in sample preparation and instrument response. This allows for the reliable quantification of the parent drug and its metabolites. clearsynth.com The investigation of this compound is therefore essential for a deeper understanding of the pharmacokinetics and metabolism of tetrabenazine and its various metabolites. invivochem.com This knowledge is critical for optimizing drug therapy and developing safer and more effective treatments.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₃D₆NO₃ |
| Molecular Weight | 325.5 g/mol |
| CAS Number | 1351947-42-6 |
| Synonyms | (2S,3S,11bS)-3-isobutyl-9,10-bis(methoxy-d3)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1351947-42-6 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i3D3,4D3 |
InChI Key |
WEQLWGNDNRARGE-RXXFDNCFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Development for Cis 2,3 Dihydro Tetrabenazine D6
Strategies for Stereoselective Deuterium (B1214612) Incorporation into the Tetrabenazine (B1681281) Scaffold
The foundational strategy for synthesizing cis (2,3)-Dihydro Tetrabenazine-d6 involves the initial preparation of its precursor, deutetrabenazine. The deuterium atoms are incorporated into the tetrabenazine structure at the two methoxy (B1213986) groups on the benzoquinolizine core. This is achieved by utilizing a deuterated methylating agent in place of its non-deuterated counterpart during the synthesis.
A common and effective method for this deuteration is the Mitsunobu reaction. In this approach, a key intermediate, 6,7-dihydroxy-3,4-dihydroisoquinoline, is reacted with deuterated methanol (CD3OD) in the presence of a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD). This reaction efficiently introduces the trideuteriomethoxy (-OCD3) groups at the 9 and 10 positions of the tetrabenazine scaffold, yielding deutetrabenazine. The use of deuterated methanol as the source of the isotopic label is a critical step in achieving high levels of deuterium incorporation.
The kinetic isotope effect is the underlying principle for the therapeutic advantage of deuterated drugs like deutetrabenazine. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which slows down the rate of metabolism by cytochrome P450 enzymes, specifically CYP2D6. This leads to a longer half-life of the active metabolites, allowing for less frequent and lower dosing.
Development of Enantioselective and Diastereoselective Synthetic Routes to this compound
Once deutetrabenazine is synthesized, the next crucial step is the stereoselective reduction of the ketone at the 2-position to yield the desired cis (2,3)-dihydro stereoisomer with the specific (2R,3S,11bS) configuration. The stereochemistry of the resulting alcohol is critical for its biological activity.
The reduction of the tetrabenazine scaffold can lead to four possible stereoisomers of dihydrotetrabenazine (B1670615). To achieve the desired cis configuration, stereoselective reducing agents are employed. Research on the non-deuterated tetrabenazine has shown that reagents such as L-selectride® can stereoselectively reduce the ketone to furnish the cis-dihydrotetrabenazine. This methodology is directly applicable to the synthesis of the deuterated analogue. The choice of the reducing agent and reaction conditions are paramount to control the diastereoselectivity of the reduction, favoring the formation of the cis isomer over the trans isomer.
Furthermore, achieving the specific enantiomer ((2R,3S,11bS)) can be accomplished by starting with an enantiomerically pure precursor. Asymmetric synthesis strategies for tetrabenazine have been developed that establish the chiral centers at the 3 and 11b positions early in the synthetic sequence. By utilizing an enantiomerically pure form of deutetrabenazine, the subsequent stereoselective reduction can yield the desired single enantiomer of this compound.
Identification and Optimization of Key Precursors and Intermediates
The synthesis of this compound relies on the availability of key precursors and the efficient conversion through several intermediates.
Key Precursors and Intermediates in the Synthesis of Deutetrabenazine:
| Precursor/Intermediate | Role in Synthesis |
| Dopamine (B1211576) hydrochloride | Starting material for the synthesis of the dihydroisoquinoline core. |
| 6,7-dihydroxy-3,4-dihydroisoquinoline | A crucial intermediate that undergoes deuteromethylation. |
| Deuterated methanol (CD3OD) | The source of deuterium for the two methoxy groups. |
| (2-acetyl-4-methylpentyl)trimethylammonium iodide | A reactant that condenses with the dihydroisoquinoline to form the tetrabenazine scaffold. |
Advanced Methodologies for Confirming Isotopic Enrichment and Stereochemical Purity in Synthetic Products
Ensuring the isotopic enrichment and stereochemical purity of the final product is critical. A combination of advanced analytical techniques is employed for this purpose.
Analytical Techniques for Characterization:
| Technique | Application |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Used to determine the molecular weight of the compound, confirming the incorporation of six deuterium atoms. It is also a primary tool for quantifying the levels of deuterated metabolites in biological samples. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. 1H NMR can be used to confirm the absence of protons in the methoxy groups, thereby confirming high isotopic enrichment. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry of the protons, confirming the cis configuration of the hydroxyl and isobutyl groups. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | A crucial technique for separating and quantifying the different stereoisomers. By using a chiral stationary phase, it is possible to resolve the enantiomers and diastereomers of dihydrotetrabenazine, thus confirming the enantiomeric and diastereomeric purity of the synthesized this compound. |
| X-ray Crystallography | Can be used to determine the absolute configuration of a crystalline derivative of the compound, providing definitive proof of its stereochemistry. |
These methods, when used in concert, provide a comprehensive characterization of the synthesized this compound, ensuring it meets the required specifications for its intended use as a reference standard or for further research.
Scalability Considerations for Research-Scale Production of this compound
The production of this compound for research purposes requires a synthetic route that is not only efficient and stereoselective but also scalable. The development of an industrially viable process for the parent drug, deutetrabenazine, provides a strong foundation for the scalable production of its metabolites.
Key factors that contribute to the scalability of the synthesis include:
Cost-effective and commercially available starting materials.
Robust and high-yielding reaction steps.
Avoidance of hazardous reagents and complex purification methods.
Process optimization to minimize waste and maximize throughput.
The synthesis of deutetrabenazine has been successfully scaled up to the kilogram level. This has been achieved through process optimization, such as developing methods that avoid column chromatography by using selective precipitation and extraction techniques. These advancements in the synthesis of the precursor are directly beneficial for the research-scale production of this compound, ensuring a reliable supply of this important deuterated compound for scientific investigation.
Metabolic Biotransformation Research of Cis 2,3 Dihydro Tetrabenazine D6 Preclinical and in Vitro Focus
In Vitro Enzymatic Reduction of Deuterated Tetrabenazine (B1681281) to Dihydrotetrabenazine-d6 Isomers
The initial step in the metabolism of deuterated tetrabenazine (deutetrabenazine) is its rapid and extensive enzymatic reduction to its primary active metabolites, the dihydrotetrabenazine-d6 (HTBZ-d6) isomers. nih.gov This biotransformation is not mediated by cytochrome P450 enzymes but by cytosolic carbonyl reductases. fda.govgoogle.com The reduction occurs at the C-2 keto position of the benzo[a]quinolizine core structure.
This enzymatic reduction is stereoselective and results in the formation of multiple stereoisomers of dihydrotetrabenazine-d6. Specifically, deutetrabenazine is metabolized into four distinct deuterated dihydrotetrabenazine (B1670615) metabolites: (+)-α-HTBZ-d6, (-)-α-HTBZ-d6, (+)-β-HTBZ-d6, and (-)-β-HTBZ-d6. researchgate.netnih.govresearchgate.net The designation of α and β refers to the stereochemistry of the newly formed hydroxyl group at the C-2 position. The term "cis (2,3)" refers to the relative orientation of the hydroxyl group at C-2 and the isobutyl group at the adjacent C-3 position.
In vitro studies using reducing agents like sodium borohydride (B1222165) to mimic enzymatic reduction have demonstrated this stereoselectivity. For instance, the reduction of the parent compound, tetrabenazine, yields a mixture of dihydrotetrabenazine isomers, highlighting the propensity for the formation of multiple reduction products. nih.gov The metabolic conversion of deutetrabenazine to these HTBZ-d6 isomers is a critical activation step, as these metabolites are primarily responsible for the pharmacological activity. nih.govgoogle.com
Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIE) on Metabolic Stability and Pathway Rates
A primary motivation for the development of deuterated pharmaceuticals is to leverage the deuterium kinetic isotope effect (KIE) to enhance metabolic stability. The KIE is a phenomenon where the substitution of a hydrogen atom with a heavier deuterium atom leads to a slower rate of chemical reactions involving the cleavage of that bond. acs.org In the context of deutetrabenazine, the six deuterium atoms are strategically placed on the two methoxy (B1213986) groups. acs.org
The initial reduction of deutetrabenazine to dihydrotetrabenazine-d6 isomers does not involve the cleavage of these carbon-deuterium (C-D) bonds; therefore, this metabolic step is not affected by the KIE. google.com However, the subsequent metabolism of the active α-HTBZ-d6 and β-HTBZ-d6 metabolites is significantly impacted. This secondary metabolism involves O-demethylation of the methoxy groups, a reaction primarily catalyzed by the CYP2D6 enzyme. nih.govfda.gov
The cleavage of the C-D bond in the methoxy groups is slower than the cleavage of the corresponding C-H bond in the non-deuterated analogues. acs.org This KIE leads to:
Reduced Rate of Inactivation: The conversion of the active deuterated metabolites to their less active or inactive O-desmethyl metabolites is significantly slowed. nih.gov
Increased Metabolic Stability: The active HTBZ-d6 metabolites have a longer residence time in the body.
Prolonged Half-Life: This translates to a nearly doubled mean elimination half-life for the total (α + β)-HTBZ-d6 metabolites compared to their non-deuterated counterparts. nih.govresearchgate.net
This targeted use of deuterium substitution provides a clear example of how the KIE can be harnessed to favorably alter the pharmacokinetic profile of a drug by specifically attenuating a key metabolic pathway. nih.gov
Stereospecificity of Metabolic Pathways Leading to cis (2,3)-Dihydro Tetrabenazine-d6 in Cellular or Subcellular Systems
The metabolic pathways that produce the various stereoisomers of dihydrotetrabenazine-d6 are highly stereospecific. The parent drug, deutetrabenazine, is administered as a racemic mixture of two enantiomers, (+)-(3R,11bR)-tetrabenazine-d6 and (-)-(3S,11bS)-tetrabenazine-d6. nih.gov The enzymatic reduction of the ketone at the C-2 position introduces a new chiral center, leading to the formation of diastereomeric alcohol metabolites (α and β isomers).
Studies analyzing the pharmacokinetic profiles of the individual deuterated HTBZ isomers have revealed a distinct stereospecificity in their formation and disposition. Following the administration of deutetrabenazine in preclinical models, the resulting concentrations of the four HTBZ-d6 stereoisomers are not equal.
Research has shown that the (-)-α-deuHTBZ isomer is the most abundant circulating metabolite, accounting for approximately 66% of the total circulating deuterated dihydrotetrabenazine metabolites. nih.govresearchgate.net In contrast, the (+)-β-deuHTBZ isomer, which is a potent inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2), represents a smaller fraction, at about 29% of the total circulating deuterated metabolites. nih.govresearchgate.net This demonstrates that the metabolic pathways, governed by carbonyl reductases, exhibit a clear preference for producing certain stereoisomers over others. The (3R,11bR) configuration has been identified as being crucial for high-affinity binding to the VMAT2 target. nih.gov
| Metabolite Isomer | Percentage of Circulating deuHTBZ Metabolites | VMAT2 Inhibition Potency |
|---|---|---|
| (-)-α-deuHTBZ | ~66% | Relatively Weak |
| (+)-β-deuHTBZ | ~29% | Potent |
Role of Specific Reductases and Cytochrome P450 Enzymes in the Biotransformation of Deuterated Analogues (In Vitro Studies)
The biotransformation of deuterated tetrabenazine analogues involves a two-stage process orchestrated by distinct enzyme families, as elucidated by in vitro studies, particularly with human liver microsomes. fda.gov
Stage 1: Reductive Metabolism The initial and pharmacologically activating step is the reduction of the C-2 ketone of deutetrabenazine. This conversion is catalyzed by carbonyl reductases . fda.govgoogle.com These are primarily cytosolic enzymes that are not part of the cytochrome P450 superfamily. This reduction is rapid and extensive, leading to the formation of the active α-HTBZ-d6 and β-HTBZ-d6 metabolites. nih.gov
Stage 2: Oxidative Metabolism The subsequent metabolism and inactivation of the active dihydrotetrabenazine-d6 metabolites proceed via oxidative pathways, primarily O-demethylation. This stage is where the deuterium kinetic isotope effect becomes crucial. In vitro investigations using human liver microsomes have identified the specific cytochrome P450 (CYP) enzymes responsible for this process. fda.gov
CYP2D6: This is the principal enzyme responsible for the O-dealkylation of both α-HTBZ-d6 and β-HTBZ-d6. fda.govresearchgate.net The slower rate of metabolism of the deuterated metabolites is a direct consequence of the KIE on CYP2D6-mediated C-D bond cleavage.
CYP1A2: This enzyme also contributes to the O-demethylation, but to a minor extent compared to CYP2D6. fda.gov
CYP3A4/5: In vitro studies were also conducted to assess the role of CYP3A4/5 in the metabolism of the deuterated dihydrotetrabenazines. fda.gov
These in vitro studies were fundamental in confirming that the deuteration strategy successfully targeted the intended metabolic pathway (CYP2D6-mediated demethylation) without altering the initial activation step (carbonyl reduction). nih.govfda.gov
Comparative Metabolic Profiling of this compound and Non-Deuterated Analogues in Preclinical Models
Comparative metabolic profiling studies in preclinical models have been essential to confirm that the observed in vitro benefits of deuteration translate to an improved in vivo pharmacokinetic profile without introducing unintended metabolic consequences. These studies directly compare the metabolic fate of deutetrabenazine and its non-deuterated analogue, tetrabenazine.
The key findings from these comparative studies are:
Identical Metabolic Pathways: Mass balance and metabolite profiling studies using radiolabeled compounds ([¹⁴C]-deutetrabenazine and [¹⁴C]-tetrabenazine) have confirmed that the metabolic pathway for both compounds is identical. Crucially, no novel or unique metabolites were formed as a result of deuteration. nih.govresearchgate.netnih.gov
Altered Pharmacokinetic Parameters: While the pathways are the same, the rates of metabolism are different, leading to a superior pharmacokinetic profile for the deuterated compound. As shown in the table below, the deuterated metabolites exhibit a significantly longer half-life and greater systemic exposure.
| Parameter | Non-Deuterated Metabolites (HTBZ) | Deuterated Metabolites (HTBZ-d6) | Fold Change |
|---|---|---|---|
| Mean Elimination Half-Life (t½) | ~4.5 hours | ~9.4 hours | ~2.1x Increase |
| Mean Overall Exposure (AUC) | Baseline | ~2x Increase | ~2.0x Increase |
Data represents an approximate comparison based on available preclinical and clinical findings. researchgate.netresearchgate.netnih.gov
Increased Ratio of Active to Inactive Metabolites: Due to the kinetic isotope effect slowing their breakdown, the ratio of the active dihydrotetrabenazine-d6 metabolites to their inactive O-desmethyl metabolites is significantly increased compared to the non-deuterated version. nih.govnih.gov This indicates a more efficient use of the administered dose, with a greater proportion of the compound existing in its pharmacologically active form for a longer duration.
Advanced Analytical and Spectroscopic Characterization in Research Settings
Application of High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Elucidation of cis-(2,3)-Dihydrotetrabenazine-d6
High-resolution mass spectrometry (HRMS) is an indispensable technique for the definitive structural elucidation of cis-(2,3)-Dihydrotetrabenazine-d6. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of the parent ion and its fragments. This level of precision is crucial for confirming the successful incorporation of the six deuterium (B1214612) atoms and for distinguishing the analyte from isobaric interferences.
In a research setting, the analysis would be conducted using techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry. The expected protonated molecule [M+H]⁺ of cis-(2,3)-Dihydrotetrabenazine-d6 would be analyzed to confirm its elemental formula.
Table 1: Theoretical HRMS Data for cis-(2,3)-Dihydrotetrabenazine-d6
| Property | Value |
| Molecular Formula | C₁₉H₂₃D₆NO₃ |
| Monoisotopic Mass | 325.2524 |
| Exact Mass of [M+H]⁺ | 326.2597 |
This table presents theoretical data calculated for cis-(2,3)-Dihydrotetrabenazine-d6.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Deuterium Atom Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the stereochemistry and the precise localization of the deuterium atoms in cis-(2,3)-Dihydrotetrabenazine-d6. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be employed.
The 'cis' stereochemistry refers to the relative orientation of the substituents at the C-2 and C-3 positions of the dihydrotetrabenazine (B1670615) core. The coupling constants and Nuclear Overhauser Effect (NOE) correlations observed in the ¹H NMR spectrum are critical for confirming this spatial arrangement.
Crucially, for a deuterated compound, the absence of signals in the ¹H NMR spectrum at the positions of deuteration, coupled with the corresponding changes in the ¹³C NMR spectrum (e.g., the disappearance of the quartet for a CD₃ group), provides direct evidence of deuterium incorporation. The d6 designation in cis-(2,3)-Dihydrotetrabenazine-d6 indicates the presence of six deuterium atoms, which are located on the two methoxy (B1213986) groups. This would be confirmed by the absence of the characteristic singlet peaks for the methoxy protons in the ¹H NMR spectrum, which typically appear around 3.8 ppm for the non-deuterated analogue.
Chromatographic Techniques for the Separation and Purity Assessment of cis-(2,3)-Dihydrotetrabenazine-d6 Isomers
The separation and purity assessment of cis-(2,3)-Dihydrotetrabenazine-d6 are critical to ensure its suitability as an analytical standard. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. Given the presence of multiple chiral centers in the molecule, stereoisomeric purity is a key concern.
Chiral HPLC methods, employing chiral stationary phases (CSPs), are essential for separating the cis isomer from its trans counterpart and other potential diastereomers. researchgate.netresearchgate.net The selection of the appropriate chiral column and mobile phase is determined empirically to achieve optimal resolution. Polysaccharide-based CSPs are often effective for separating such isomers. nih.gov
For routine purity assessment, reversed-phase HPLC with UV detection is commonly used. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The purity of cis-(2,3)-Dihydrotetrabenazine-d6 is determined by calculating the area percentage of the main peak relative to any impurities.
Table 2: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate (pH 7.5) (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 284 nm |
| Injection Volume | 10 µL |
This table provides an example of typical HPLC conditions that could be adapted for the analysis of cis-(2,3)-Dihydrotetrabenazine-d6.
Development and Validation of Stable Isotope Dilution Mass Spectrometry (SIDMS) Methods for Quantitative Research Applications
Stable Isotope Dilution Mass Spectrometry (SIDMS), typically coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantitative bioanalysis due to its high accuracy and precision. nih.gov In this context, cis-(2,3)-Dihydrotetrabenazine-d6 is an ideal internal standard for the quantification of endogenous or administered cis-(2,3)-Dihydrotetrabenazine.
The development of a SIDMS method involves the optimization of several parameters. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. The use of a stable isotope-labeled internal standard like cis-(2,3)-Dihydrotetrabenazine-d6 is advantageous because it co-elutes with the analyte and experiences similar matrix effects, leading to more reliable quantification. nih.gov
Method validation is performed according to regulatory guidelines and includes the assessment of linearity, accuracy, precision, selectivity, and stability. The goal is to demonstrate that the method is suitable for its intended purpose.
Table 3: Key Validation Parameters for a SIDMS Method
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte and IS |
| Matrix Effect | Assessed to ensure it does not compromise accuracy |
| Stability | Analyte stability established under various storage and handling conditions |
This table outlines the typical acceptance criteria for the validation of a bioanalytical method.
Analytical Methodologies for Detection and Quantification of cis-(2,3)-Dihydrotetrabenazine-d6 in Complex Biological Research Matrices
The detection and quantification of cis-(2,3)-Dihydrotetrabenazine-d6 in complex biological matrices such as tissue homogenates and cell lysates present additional challenges due to the presence of numerous interfering substances. The analytical method must be robust and sensitive enough to accurately measure the analyte at low concentrations.
Sample preparation is a critical step to remove proteins, lipids, and other matrix components that can interfere with the analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of extraction method depends on the properties of the analyte and the complexity of the matrix.
Following extraction, the samples are analyzed by LC-MS/MS using a validated SIDMS method as described in the previous section. The high selectivity of MS/MS allows for the detection of the analyte even in the presence of residual matrix components. The method's lower limit of quantification (LLOQ) must be sufficient for the intended research application. For instance, in studies involving cell lysates, where the amount of material may be limited, a highly sensitive method is paramount.
Pharmacological Research Applications of Cis 2,3 Dihydro Tetrabenazine D6
In Vitro Characterization of Vesicular Monoamine Transporter 2 (VMAT2) Binding Affinity and Selectivity
The affinity of tetrabenazine's metabolites for the vesicular monoamine transporter 2 (VMAT2) is crucial to their pharmacological activity. Research has shown that the binding is stereospecific, with the (+)-enantiomer of dihydrotetrabenazine (B1670615) (DTBZ) exhibiting a significantly higher binding affinity (K_i = 0.97 ± 0.48 nM) compared to the (−)-enantiomer (K_i = 2.2 ± 0.3 μM), a difference of about 1000-fold. nih.gov This stereoselectivity is a key factor in the development of VMAT2-targeted therapies.
Further studies have explored various derivatives of dihydrotetrabenazine to enhance their binding affinity and selectivity for VMAT2. For instance, a novel series of dihydrotetrabenazine analogs were synthesized and evaluated for their ability to displace [³H]dihydrotetrabenazine from its binding site on VMAT2. One particular analog, compound 13e, demonstrated a high binding affinity with an IC₅₀ value of 5.13 ± 0.16 nM. nih.gov
The introduction of a trifluoroethoxy group at the 9-position of dihydrotetrabenazine has also been investigated. The (+) isomer of this derivative, (+)-13e, showed a K_i value of 1.48 nM, which is approximately three times stronger than that of hydrotetrabenazine (HTBZ) (K_i = 4.22 nM). nih.gov In contrast, the (-) isomer, (−)-13e, had a much lower affinity with a K_i of 270 nM. nih.gov These findings highlight the importance of both stereochemistry and structural modifications in determining the binding affinity of these compounds to VMAT2.
The deuterated form, cis (2,3)-Dihydro Tetrabenazine-d6, is utilized as a tracer in research to study these binding interactions. invivochem.com The use of stable isotopes like deuterium (B1214612) can affect the pharmacokinetic and metabolic properties of a drug, which is a critical consideration during drug development. invivochem.com
Table 1: VMAT2 Binding Affinities of Tetrabenazine (B1681281) and its Derivatives
| Compound | Binding Affinity (K_i or IC₅₀) | Reference |
| (+)-Dihydrotetrabenazine | 0.97 ± 0.48 nM (K_i) | nih.gov |
| (−)-Dihydrotetrabenazine | 2.2 ± 0.3 μM (K_i) | nih.gov |
| Compound 13e | 5.13 ± 0.16 nM (IC₅₀) | nih.gov |
| (+)-9-Trifluoroethoxy-α-dihydrotetrabenazine [(+)-13e] | 1.48 nM (K_i) | nih.gov |
| (−)-9-Trifluoroethoxy-α-dihydrotetrabenazine [(−)-13e] | 270 nM (K_i) | nih.gov |
| Hydrotetrabenazine (HTBZ) | 4.22 nM (K_i) | nih.gov |
Mechanistic Studies of VMAT2 Inhibition by this compound at the Molecular and Cellular Levels
The primary mechanism of action for tetrabenazine and its metabolites, including this compound, is the inhibition of the vesicular monoamine transporter 2 (VMAT2). nih.govresearchgate.net VMAT2 is a proton-dependent antiporter responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), serotonin, and norepinephrine, into synaptic vesicles for subsequent release. nih.govelifesciences.org
By inhibiting VMAT2, these compounds prevent the loading of monoamines into vesicles, leading to their rapid degradation in the cytoplasm by enzymes like monoamine oxidase. researchgate.net This ultimately results in the depletion of presynaptic monoamines, reducing their availability for neurotransmission. researchgate.net
Structural studies using cryo-electron microscopy have provided detailed insights into the binding of tetrabenazine to VMAT2. nih.govelifesciences.org Tetrabenazine binds to a central site within the transporter, locking it in an occluded conformation. nih.govresearchgate.net This prevents the conformational changes necessary for the transport of monoamines across the vesicular membrane. nih.gov The binding site is located between the two pseudosymmetrical halves of the transporter, involving interactions with transmembrane helices. elifesciences.org This structural understanding provides a basis for the non-competitive inhibition mechanism of tetrabenazine and its derivatives. nih.govresearchgate.net
The inhibition of VMAT2 is a two-step process, involving an initial low-affinity binding to the lumenal-open state of the transporter, which then induces a conformational change leading to a high-affinity, dead-end complex. nih.govelifesciences.org This effectively traps the transporter in an inactive state, preventing neurotransmitter uptake. nih.gov
Investigation of Stereoselective Effects on VMAT2 Interaction and Monoamine Depletion in Research Models
The interaction of dihydrotetrabenazine with VMAT2 is highly stereoselective, a factor that significantly influences its pharmacological effects. The different stereoisomers of dihydrotetrabenazine exhibit markedly different affinities for VMAT2, which in turn dictates their potency in depleting monoamines.
As previously mentioned, the (+)-enantiomer of dihydrotetrabenazine demonstrates a binding affinity for VMAT2 that is approximately 1000 times greater than that of the (−)-enantiomer. nih.gov This pronounced difference in binding affinity translates directly to the in vivo effects observed in research models. Only the four diastereomers of dihydrotetrabenazine with the 11bR absolute configuration show significant occupancy of VMAT2 in vivo. researchgate.net
The in vivo occupancy of VMAT2 by the different stereoisomers correlates well with their in vitro binding affinities. researchgate.net Specifically, a strong correlation (R² = 0.95) was found between the estimated in vivo occupancies (ED₅₀ values ranging from 0.023 to >3.15 mg/kg) and the in vitro binding affinities (K_i values of 4 to 600 nM). researchgate.net This correlation is even stronger (R² = 0.99) for the three isomers with the highest binding affinities (<100 nM). researchgate.net
Furthermore, chiral resolution of dihydrotetrabenazine derivatives has been a key strategy in developing more potent and selective VMAT2 inhibitors. For example, the separation of the racemic compound 9-(2,2,2-trifluoroethoxy)-dihydrotetrabenazine (13e) yielded the (+)-isomer, which displayed a significantly higher affinity for VMAT2 compared to the (-)-isomer. nih.gov This stereoselectivity is critical for achieving the desired therapeutic effect of monoamine depletion while minimizing potential off-target effects.
Exploration of Pharmacodynamic Effects in Preclinical Animal Models (Focus on research findings and methodology, e.g., neurotransmitter modulation, behavioral assays)
Preclinical studies in animal models have been instrumental in elucidating the pharmacodynamic effects of dihydrotetrabenazine and its derivatives. These studies primarily focus on the modulation of neurotransmitter levels and the resulting behavioral changes.
A key pharmacodynamic effect of VMAT2 inhibitors is the reduction of dopamine uptake into synaptic vesicles. In rat striatal synaptosomes, the dihydrotetrabenazine derivative, compound 13e, demonstrated potent inhibition of [³H]dopamine uptake with an IC₅₀ of 6.04 ± 0.03 nM. nih.gov This directly reflects the compound's ability to block VMAT2 function.
Behavioral assays in animals are used to assess the functional consequences of VMAT2 inhibition. One common method is the measurement of spontaneous locomotor activity in rats. The administration of compound 13e at a dose of 3 μmol/kg resulted in a significant 64.7% inhibition of spontaneous locomotor activity in Sprague-Dawley rats. nih.gov This reduction in motor activity is consistent with the depletion of central monoamines, particularly dopamine, which plays a crucial role in motor control.
Furthermore, PET imaging studies in nonhuman primates using radiolabeled dihydrotetrabenazine analogs, such as [¹⁸F]FE-DTBZ-d4, have been employed to visualize and quantify VMAT2 in the brain. nih.gov These studies have shown that the deuterated analog has improved in vivo stability and increased brain uptake compared to its non-deuterated counterparts. nih.gov Displacement studies with unlabeled tetrabenazine confirmed the specific and reversible binding of the radioligand to VMAT2. nih.gov These imaging techniques are valuable for assessing the in vivo pharmacodynamics of VMAT2 inhibitors and their target engagement in the brain.
Cellular Uptake, Distribution, and Subcellular Localization Studies of this compound
The cellular uptake and distribution of this compound and its analogs are critical for their interaction with the intracellular target, VMAT2, which is located on the membrane of synaptic vesicles. While specific studies focusing solely on the cellular uptake of the deuterated compound are limited, the general principles can be inferred from the behavior of tetrabenazine and its metabolites.
As a lipophilic molecule, tetrabenazine and its metabolites, including dihydrotetrabenazine, can readily cross the blood-brain barrier to enter the central nervous system. Once inside the brain, these compounds need to penetrate the cell membrane of neurons to reach the synaptic vesicles. The physicochemical properties of this compound, such as its LogP value of 3.2, indicate good lipid solubility, which facilitates its passage across cellular membranes. invivochem.com
The subcellular localization of these compounds is directed towards the synaptic vesicles within monoaminergic neurons. elifesciences.org This is where VMAT2 is exclusively expressed in the brain. elifesciences.org The binding to VMAT2 on the vesicular membrane is the key event that leads to the inhibition of monoamine transport.
Imaging studies using radiolabeled analogs provide indirect evidence of the cellular and subcellular distribution. PET scans with radioligands like [¹⁸F]FE-DTBZ-d4 show high uptake in brain regions rich in dopaminergic neurons, such as the striatum, which is consistent with the localization of VMAT2. nih.gov The specific binding in these regions confirms that the compound is reaching its target at the subcellular level.
Stereochemical Considerations in the Research of Dihydrotetrabenazine D6 Isomers
Elucidation of the Absolute Configuration of cis (2,3)-Dihydro Tetrabenazine-d6
The absolute configuration of the biologically active metabolites of tetrabenazine (B1681281) has been a critical area of investigation for understanding their pharmacological activity. The reduction of the 2-keto group in tetrabenazine results in the formation of dihydrotetrabenazine (B1670615) (DHTBZ) isomers. The (+)-α-dihydrotetrabenazine isomer is recognized as the single most biologically active metabolite. umich.edunih.gov Through X-ray crystal structure analysis of (−)-α-9-O-desmethyldihydrotetrabenazine, its absolute configuration was determined to be (2S, 3S, 11bS). umich.edunih.gov Consequently, the inactive (−)-α-dihydrotetrabenazine also possesses the (2S, 3S, 11bS) configuration. umich.edunih.gov This elucidation directly established the absolute configuration of the high-affinity (+)-α-dihydrotetrabenazine as (2R, 3R, 11bR). umich.edunih.gov
While the marketed form of tetrabenazine is a racemic mixture of the thermodynamically stable trans-isomers, (+)-(3R,11bR)-TBZ and (−)-(3S,11bS)-TBZ, the cis-isomers are less stable. nih.gov The in vivo metabolism of racemic tetrabenazine primarily yields four major DHTBZ metabolites with a trans relationship between the substituents at C-3 and C-11b: (+)-(2R,3R,11bR)-DHTBZ, (−)-(2S,3S,11bS)-DHTBZ, (+)-(2S,3R,11bR)-DHTBZ, and (−)-(2R,3S,11bS)-DHTBZ. nih.gov However, the existence and study of the four corresponding DHTBZ stereoisomers with a cis-configuration at C-3 and C-11b are also crucial for a comprehensive understanding of the structure-activity relationships. nih.govresearchgate.net
The deuterated analog, this compound, refers to a specific stereoisomer of dihydrotetrabenazine where the hydrogen atoms on the two methoxy (B1213986) groups at positions 9 and 10 are replaced with deuterium (B1214612). The "cis (2,3)" designation specifies the relative stereochemistry at the C-2 and C-3 positions of the benzo[a]quinolizine core.
Impact of cis (2,3)-Stereochemistry on Metabolic Stability and Biotransformation Rates
The stereochemistry of dihydrotetrabenazine isomers significantly influences their metabolic fate. The primary metabolic pathway for tetrabenazine involves the reduction of the ketone group to form DHTBZ isomers, a process that is not affected by deuterium substitution. researchgate.net The resulting α- and β-HTBZ isomers are primarily metabolized by the cytochrome P450 enzyme CYP2D6. researchgate.net
Deuteration of the methoxy groups in deutetrabenazine, a deuterated form of tetrabenazine, enhances its metabolic stability. researchgate.net The deuterium-carbon bonds are stronger and more resistant to cleavage by metabolic enzymes, which slows down the catabolism of the active deuterated DHTBZ metabolites. researchgate.net This leads to a longer half-life and improved therapeutic profile compared to the non-deuterated counterpart. researchgate.net
While specific studies focusing solely on the metabolic stability and biotransformation rates of this compound are not extensively detailed in the provided results, the general principles of stereoselective metabolism of DHTBZ isomers and the impact of deuteration are well-established. It is known that the different stereoisomers of DHTBZ exhibit varied rates of clearance. nih.gov For instance, following administration of tetrabenazine, the [−]-α-HTBZ and [+]-β-HTBZ isomers are the most abundant in circulation, suggesting they may have slower clearance rates compared to the other isomers. nih.gov This highlights the stereoselective nature of the enzymes responsible for their further metabolism.
Influence of Stereoisomerism on VMAT2 Binding Kinetics and Functional Activity
The interaction of dihydrotetrabenazine isomers with the vesicular monoamine transporter 2 (VMAT2) is highly stereospecific. nih.gov VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles, and its inhibition leads to the depletion of these neurotransmitters. nih.govnih.gov
Research has demonstrated that the binding affinity of DHTBZ stereoisomers to VMAT2 varies significantly. Among all eight possible stereoisomers of dihydrotetrabenazine, the (+)-(2R,3R,11bR)-DHTBZ isomer, also known as (+)-α-HTBZ, exhibits the highest affinity for VMAT2, with a Ki value of approximately 3.96 nM. nih.govnih.govebi.ac.uk This affinity is even slightly greater than that of the parent compound, (+)-tetrabenazine (Ki = 4.47 nM). nih.govnih.gov In stark contrast, its enantiomer, (−)-α-HTBZ, shows a dramatically lower affinity, with a Ki value of 23.7 μM. researchgate.netnih.gov This highlights the critical importance of the (2R,3R,11bR) configuration for potent VMAT2 inhibition. The (3R,11bR) configuration appears to be a key determinant for high-affinity binding to VMAT2. nih.govebi.ac.uk
The cis-isomers of DHTBZ also exhibit VMAT2 binding, although generally with lower affinity than the most potent trans-isomer. For example, one of the cis-isomers, designated as 3g in a study, showed a Ki of 28 nM in a [3H]DTBZ binding assay. researchgate.net This demonstrates that while the trans-(2R,3R,11bR) configuration is optimal, other stereochemical arrangements, including cis configurations, can still interact with the VMAT2 binding site.
VMAT2 Binding Affinities of Dihydrotetrabenazine Stereoisomers
| Compound | Stereochemistry | VMAT2 Binding Affinity (Ki) |
|---|---|---|
| (+)-α-Dihydrotetrabenazine | (2R,3R,11bR) | 3.96 nM nih.govnih.govebi.ac.uk |
| (-)-α-Dihydrotetrabenazine | (2S,3S,11bS) | 23.7 µM researchgate.netnih.gov |
| cis-DHTBZ Isomer (3g) | Not fully specified | 28 nM researchgate.net |
| (+)-Tetrabenazine | (3R,11bR) | 4.47 nM nih.govnih.gov |
| (-)-Tetrabenazine | (3S,11bS) | 36,400 nM nih.govebi.ac.uk |
Stereoselective Aspects in Preclinical Pharmacological and Toxicological Research Approaches
The profound differences in VMAT2 binding and subsequent pharmacological activity among the stereoisomers of dihydrotetrabenazine necessitate a stereoselective approach in preclinical research. The observation that (+)-α-HTBZ is a significantly more potent VMAT2 inhibitor than its corresponding β-isomer and other stereoisomers underscores the need to evaluate each isomer individually. nih.gov
In preclinical studies, it has been observed that only the four diastereomers of DHTBZ possessing the 11bR absolute configuration exhibit in vivo occupancy of the VMAT2 target site. researchgate.net This finding correlates well with in vitro binding affinities. researchgate.net
Therefore, preclinical research on deuterated analogs like this compound must carefully consider the stereochemical purity of the test compound. The presence of other stereoisomers could confound the interpretation of pharmacological and toxicological data.
Methods for Chiral Resolution and Enantiopurification of Dihydrotetrabenazine-d6 Stereoisomers
Given the stereospecificity of dihydrotetrabenazine's biological activity, obtaining enantiomerically pure isomers is essential for research and potential therapeutic development. Several methods have been developed for the chiral resolution and stereoselective synthesis of tetrabenazine and its dihydro-metabolites.
A practical method for resolving racemic tetrabenazine involves the use of chiral resolving agents like camphorsulfonic acids. nih.govresearchgate.net This allows for the separation of the (+)- and (-)-enantiomers of tetrabenazine, which can then serve as precursors for the stereoselective synthesis of the various DHTBZ isomers. nih.govresearchgate.net
For the direct separation of DHTBZ enantiomers, chiral column liquid chromatography (chiral HPLC) has proven to be an effective technique. umich.edunih.gov This method has been successfully employed to resolve the enantiomers of α- and β-dihydrotetrabenazine, as well as their derivatives. umich.edu For instance, the enantiomers of (±)-α-dihydrotetrabenazine have been separated using a chiral HPLC column. umich.edu
Another approach is enantiospecific enzymatic hydrolysis. umich.edunih.gov This method involves the use of an enzyme that selectively acts on one enantiomer of a derivatized compound. For example, a racemic mixture of α-dihydrotetrabenazine can be acetylated, and then an enzyme can be used to selectively deacetylate the (+)-ester, allowing for the separation of the pure (+)-α-dihydrotetrabenazine. umich.edu
The synthesis of all eight stereoisomers of dihydrotetrabenazine with high stereoselectivity has been achieved, providing the necessary tools for a thorough investigation of their individual properties. nih.govresearchgate.net These methods are directly applicable to the preparation and purification of deuterated analogs like this compound.
Applications of Deuterium Labeling in Mechanistic and Quantitative Research
Utilization of cis-(2,3)-Dihydrotetrabenazine-d6 as a Stable Isotope Internal Standard in Bioanalytical Assays
In the realm of bioanalytical chemistry, particularly in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. cis-(2,3)-Dihydrotetrabenazine-d6 serves precisely this purpose for the quantification of its non-labeled counterpart, cis-(2,3)-dihydrotetrabenazine, in biological matrices such as plasma, serum, and tissue homogenates. clearsynth.com
The d6-labeling is specifically on the two methoxy (B1213986) groups of the molecule, a position that is generally metabolically stable, preventing isotopic exchange and ensuring the integrity of the standard throughout the analytical process. nih.gov
Table 1: Bioanalytical Application of cis-(2,3)-Dihydrotetrabenazine-d6
| Application | Technique | Purpose | Advantage |
|---|---|---|---|
| Internal Standard | LC-MS/MS | Accurate quantification of cis-(2,3)-dihydrotetrabenazine in biological samples. | Corrects for matrix effects and variability in sample processing and analysis. clearsynth.com |
Application in Mass Balance and Distribution Studies in Preclinical Models
While radiolabeled (e.g., ¹⁴C) compounds are the primary tools for definitive mass balance studies, stable isotope-labeled compounds like cis-(2,3)-dihydrotetrabenazine-d6 can be valuable in preclinical absorption, distribution, metabolism, and excretion (ADME) studies. These studies aim to understand where a drug goes in the body, how it is transformed, and how it is eliminated.
In preclinical models, administering the deuterated compound allows researchers to differentiate the administered drug and its metabolites from any endogenous compounds. By analyzing samples (e.g., blood, tissues, urine, feces) using high-resolution mass spectrometry, it is possible to trace the distribution and clearance of the deuterated entity. This approach is particularly useful in "cold" (non-radioactive) studies to gain preliminary insights into the disposition of the drug.
Studies comparing the pharmacokinetics of tetrabenazine (B1681281) and its deuterated form, deutetrabenazine, have been conducted to evaluate the impact of deuteration. nih.gov While these studies often use ¹⁴C-labeling for mass balance, the principles apply to the use of stable isotopes for tracing distribution and identifying metabolites in preclinical settings without the need for radioactivity. nih.gov
Investigation of Reaction Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects in Relevant Enzymatic Systems
One of the most powerful applications of deuterium labeling is in the study of reaction mechanisms through the kinetic isotope effect (KIE). princeton.edulibretexts.org The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. libretexts.org For deuterium, the C-D bond is stronger and has a lower zero-point energy than the corresponding C-H bond. Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate than breaking a C-H bond.
The metabolism of tetrabenazine to its active dihydrotetrabenazine (B1670615) metabolites is primarily mediated by carbonyl reductases. The reduction of the ketone group on tetrabenazine to a hydroxyl group involves the transfer of a hydride from a cofactor (e.g., NADPH). If this hydride transfer is the rate-determining step of the enzymatic reaction, replacing hydrogen with deuterium at or near the site of the chemical transformation can significantly slow down the reaction.
While specific studies detailing the KIE of cis-(2,3)-dihydrotetrabenazine-d6 itself are not prevalent in the public literature, the principles are well-established. The deuteration in deutetrabenazine (at the methoxy groups) is designed to slow down its metabolism by cytochrome P450 enzymes (specifically CYP2D6), which is a major pathway of clearance for the active metabolites. nih.govnih.gov This demonstrates the profound impact deuteration can have on metabolic rates. A significant KIE (kH/kD > 1) would provide strong evidence that the C-H bond cleavage is a rate-limiting part of the enzymatic process, offering critical insight into the catalytic mechanism. nih.gov
Use as a Tracer for Elucidating Complex Metabolic Pathways in Vitro
In vitro systems, such as liver microsomes, hepatocytes, or recombinant enzymes, are cornerstones of drug metabolism research. cis-(2,3)-Dihydrotetrabenazine-d6 can be used as a tracer in these systems to unravel complex metabolic pathways. invivochem.commedchemexpress.com When the deuterated compound is incubated with these biological systems, the metabolites formed will retain the deuterium label, provided the label is not at a site of metabolic modification.
Using high-resolution mass spectrometry, researchers can easily detect and identify these deuterated metabolites against a complex biological background. This "isotope-tagging" strategy simplifies metabolite identification. For example, if a subsequent oxidation or conjugation reaction occurs on the cis-(2,3)-dihydrotetrabenazine-d6 molecule, the resulting product will have a characteristic mass shift corresponding to the metabolic transformation plus the mass of the deuterium labels. This allows for the confident assignment of metabolic structures and helps to build a comprehensive picture of the biotransformation pathways. Studies on deutetrabenazine have confirmed that deuteration did not lead to the formation of novel metabolites compared to tetrabenazine, an important finding established through such tracer studies. nih.gov
Table 2: Research Applications of cis-(2,3)-Dihydrotetrabenazine-d6
| Research Area | Application | Methodology | Key Finding/Insight |
|---|---|---|---|
| Mechanistic Enzymology | Kinetic Isotope Effect (KIE) studies | Compare reaction rates of labeled vs. unlabeled substrate with metabolizing enzymes (e.g., carbonyl reductases, CYPs). | Elucidates if C-H bond breaking is the rate-determining step in a metabolic reaction. princeton.edunih.gov |
| Metabolite Identification | Tracer in in vitro systems (e.g., microsomes, hepatocytes). | Incubate the d6-compound and analyze products using LC-HRMS. | Facilitates detection and structural elucidation of metabolites by using the isotope signature as a tag. invivochem.comlgcstandards.com |
Quantitative Research in Drug Metabolism and Pharmacokinetic Modeling (Preclinical Focus)
The integration of data from studies using cis-(2,3)-dihydrotetrabenazine-d6 is crucial for developing robust preclinical drug metabolism and pharmacokinetic (DMPK) models. Accurate quantification of metabolites using this internal standard provides the high-quality concentration-time data needed to build and validate these models. clearsynth.com
Furthermore, KIE studies can provide quantitative data on the intrinsic rates of specific metabolic pathways. This information can be incorporated into more sophisticated physiologically based pharmacokinetic (PBPK) models to improve their predictive power, helping to forecast the drug's behavior in vivo from in vitro data. The altered pharmacokinetic profile observed with deutetrabenazine, which resulted from strategic deuteration, highlights the importance of such quantitative understanding in drug design and development. nih.gov
Future Research Directions and Methodological Innovations
Exploration of Novel Synthetic Routes for Deuterated Dihydrotetrabenazine (B1670615) Isomers
The synthesis of specific stereoisomers of deuterated dihydrotetrabenazine presents a considerable challenge. researchgate.net Future research should focus on the development of novel, efficient, and stereoselective synthetic routes.
Key Research Objectives:
Asymmetric Synthesis: Developing asymmetric synthetic methods to produce enantiomerically pure deuterated dihydrotetrabenazine isomers. This would allow for the individual assessment of the pharmacological activity of each stereoisomer. researchgate.net
Stereoselective Reduction: Investigating novel reducing agents and catalytic systems for the stereoselective reduction of the ketone moiety in deutetrabenazine to yield specific cis and trans dihydrotetrabenazine-d6 isomers.
Modification of Existing Scaffolds: Exploring the modification of the classical tetrabenazine (B1681281) synthesis to incorporate deuterium (B1214612) at various positions and to control the stereochemistry of the resulting dihydro-metabolites. researchgate.net
| Synthetic Strategy | Description | Potential Advantages |
| Asymmetric Catalysis | Use of chiral catalysts to direct the formation of a specific stereoisomer. | High enantiomeric purity, potential for scalability. |
| Chiral Pool Synthesis | Starting from a readily available chiral molecule to build the desired deuterated isomer. | Defined stereochemistry from the outset. |
| Enzymatic Resolution | Employing enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of isomers. | High specificity and mild reaction conditions. |
Development of Advanced In Vitro and Ex Vivo Research Models for Metabolic and Pharmacological Studies
To better predict the in vivo behavior of cis (2,3)-Dihydro Tetrabenazine-d6 and other deuterated isomers, the development of more sophisticated in vitro and ex vivo models is essential.
Current and Future Models:
Human Liver Microsomes: Currently used to assess the metabolic stability of new compounds. nih.gov Future studies can utilize microsomes from a diverse donor pool to investigate inter-individual variability in metabolism.
Striatal Synaptosomes: These preparations are valuable for studying the pharmacological effects on vesicular monoamine transporter 2 (VMAT2), the primary target of tetrabenazine and its metabolites. nih.gov
3D Cell Cultures and Organoids: The development of liver and neuronal organoids that more accurately mimic the in vivo environment will provide more predictive data on metabolism and neuropharmacology.
Ex Vivo Tissue Models: Utilizing rodent brain slices to study the effects of deuterated isomers on neuronal activity and neurotransmitter release in a more intact system.
| Model System | Application | Key Insights |
| Human Liver Microsomes | Metabolic stability and metabolite identification. | Half-life, metabolic pathways. |
| Striatal Synaptosomes | VMAT2 binding affinity and dopamine (B1211576) uptake inhibition. | Potency and mechanism of action at the primary target. |
| Liver Organoids | Long-term metabolism and potential for drug-drug interactions. | More comprehensive metabolic profiling. |
| Neuronal Co-cultures | Effects on synaptic function and neuronal viability. | Pharmacodynamic effects in a cellular context. |
Integration of Proteomics and Metabolomics in the Research of Deuterated Compounds
The integration of proteomics and metabolomics offers a powerful systems biology approach to understanding the broader biological effects of deuterated compounds like this compound. mdpi.comresearchdeliver.com This "multi-omics" strategy can reveal novel mechanisms of action and identify biomarkers of drug response and potential off-target effects.
Potential Applications:
Mechanism of Action Elucidation: By analyzing changes in protein expression (proteomics) and metabolite levels (metabolomics) in response to treatment, researchers can construct a more complete picture of the drug's downstream effects beyond its primary target. nih.gov
Biomarker Discovery: Identifying specific proteins and metabolites that are consistently altered by the drug could lead to the development of biomarkers to monitor treatment efficacy and patient response.
Off-Target Effect Identification: Multi-omics approaches can help to identify unintended interactions of the drug with other cellular pathways, providing insights into potential side effects. nih.gov
Metabolic Pathway Analysis: Tracing the metabolic fate of deuterated compounds and their impact on endogenous metabolic pathways.
| Omics Approach | Research Question | Expected Outcome |
| Proteomics | How does the compound alter the expression of proteins in neuronal cells? | Identification of affected signaling pathways and potential off-targets. |
| Metabolomics | What are the changes in the cellular metabolome following treatment? | Understanding of the drug's impact on cellular energy and neurotransmitter metabolism. |
| Integrated Omics | What is the holistic cellular response to the deuterated compound? | A comprehensive understanding of the mechanism of action and the discovery of novel biomarkers. |
Refinement of Analytical Methodologies for Enhanced Sensitivity and Specificity in Complex Research Matrices
The accurate quantification of this compound and its isomers in biological samples is critical for pharmacokinetic and pharmacodynamic studies. Future research should focus on refining analytical techniques to improve sensitivity and specificity.
Current and Emerging Techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for quantifying small molecules in complex matrices like plasma and serum. nih.gov Further method development can focus on reducing matrix effects and improving the lower limit of quantification.
High-Resolution Mass Spectrometry (HRMS): The use of HRMS can aid in the identification of novel metabolites and provide greater confidence in compound identification.
Chiral Chromatography: The development of more efficient chiral stationary phases for the separation of deuterated dihydrotetrabenazine stereoisomers is crucial for studying their individual properties. researchgate.net
Microfluidic Sample Preparation: Miniaturized sample preparation techniques can reduce sample volume requirements and improve throughput.
| Analytical Technique | Parameter | Future Refinements |
| LC-MS/MS | Sensitivity | Improved ionization sources and detector technology. |
| Chiral HPLC | Isomer Separation | Novel chiral stationary phases with higher resolution. |
| HRMS | Metabolite Identification | Advanced data processing software for unknown identification. |
Unexplored Pharmacological Research Avenues for this compound and Related Deuterated Analogs
While the primary pharmacological target of tetrabenazine and its metabolites is VMAT2, there is potential for these compounds to interact with other targets, and deuteration may alter these interactions.
Potential Research Directions:
Off-Target Receptor Profiling: A systematic screening of this compound and other deuterated isomers against a broad panel of receptors, ion channels, and transporters to identify potential off-target activities. Some non-deuterated metabolites of tetrabenazine have shown affinity for dopamine and serotonin receptors.
Neuroprotective Effects: Investigating whether deuterated dihydrotetrabenazine isomers possess any neuroprotective properties in models of neurodegenerative diseases, independent of their VMAT2 inhibitory activity.
Modulation of Other Neurotransmitter Systems: Exploring the effects of specific deuterated isomers on other neurotransmitter systems beyond dopamine, such as serotonin and norepinephrine.
Pharmacology of Minor Metabolites: Characterizing the pharmacological activity of less abundant deuterated metabolites of deutetrabenazine.
| Research Avenue | Rationale | Potential Impact |
| Off-Target Profiling | Non-deuterated isomers have shown off-target activity. | Understanding of side-effect profiles and potential for drug repurposing. |
| Neuroprotection Studies | Many neurodegenerative diseases involve oxidative stress and neuronal damage. | Discovery of novel therapeutic applications for these compounds. |
| Serotonergic System Modulation | Some metabolites interact with serotonin receptors. | Development of drugs with a broader spectrum of activity for neuropsychiatric disorders. |
Q & A
Q. What is the primary role of cis-(2,3)-Dihydro Tetrabenazine-d6 in pharmacokinetic studies?
cis-(2,3)-Dihydro Tetrabenazine-d6 serves as a deuterium-labeled internal standard for quantifying tetrabenazine metabolites in biological matrices. Its deuterated structure minimizes metabolic interference, enhancing precision in mass spectrometry (LC-MS/MS) by providing distinct isotopic peaks for calibration . Methodologically, researchers should validate its stability under experimental conditions (e.g., pH, temperature) and confirm isotopic purity (>98%) via high-resolution NMR or isotopic ratio analysis.
Q. How can researchers synthesize cis-(2,3)-Dihydro Tetrabenazine-d6 with high stereochemical purity?
Synthesis typically involves catalytic hydrogenation of tetrabenazine using deuterium gas (D₂) over palladium catalysts. Key steps include:
- Deuterium Source : Use of deuterated solvents (e.g., D₂O) to prevent proton exchange .
- Stereocontrol : Optimizing reaction time and pressure to favor cis-hydrogen addition, validated by ¹H-NMR (e.g., coupling constants for vicinal protons) and NOESY spectra to confirm spatial proximity of deuterium atoms .
- Purification : Chiral chromatography (e.g., Chiralpak® columns) to isolate the cis-isomer from potential trans-contaminants .
Q. What analytical techniques distinguish cis-(2,3)-Dihydro Tetrabenazine-d6 from its trans isomer?
- Chiral HPLC : Use columns like Chiralcel® OD-H with hexane/isopropanol gradients; cis-isomers exhibit shorter retention times due to reduced steric hindrance .
- NMR Spectroscopy : Key differences in ¹³C chemical shifts (e.g., C2/C3 positions) and coupling constants (³JHH) in ¹H-NMR .
- Isotopic Purity : High-resolution MS to confirm deuterium incorporation at specific positions and rule out isotopic scrambling .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on tetrabenazine metabolite kinetics using cis-(2,3)-Dihydro Tetrabenazine-d6?
Contradictions in metabolic half-life or pathway dominance often arise from:
- Matrix Effects : Validate recovery rates in different biological fluids (e.g., plasma vs. cerebrospinal fluid) using spike-and-recovery assays .
- Isotope Effects : Compare deuterated vs. non-deuterated analogs to assess kinetic isotope effects (KIEs) on enzyme binding (e.g., CYP2D6) .
- Cross-Validation : Pair LC-MS/MS with radiometric tracing (³H-labeled analogs) to confirm metabolite identity .
Q. What strategies mitigate interference from cis/trans isomerization during in vivo metabolic studies?
- Stabilization : Use acidic preservation buffers (pH 3–4) to inhibit isomerization post-sampling .
- Time-Course Analysis : Collect samples at multiple timepoints to track isomer ratios and model interconversion kinetics .
- Stereospecific Probes : Co-administer isomer-specific inhibitors (e.g., ketoconazole for CYP3A4) to isolate enzymatic pathways .
Q. How can researchers optimize catalytic hydrogenation to maximize diastereoselectivity for cis-(2,3)-Dihydro Tetrabenazine-d6?
- Catalyst Screening : Test Pd/C vs. Rh/Al₂O₃ for selectivity; Pd/C favors cis-addition due to lower steric demand .
- Deuterium Pressure : Higher pressures (≥5 atm) accelerate hydrogenation, reducing side reactions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track deuterium uptake and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
